molecular formula C15H17NO B1202387 1-(1-Pyrrolidinylmethyl)-2-naphthol CAS No. 75098-56-5

1-(1-Pyrrolidinylmethyl)-2-naphthol

Cat. No.: B1202387
CAS No.: 75098-56-5
M. Wt: 227.3 g/mol
InChI Key: YRXPWVCSCXEVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for 1-(1-pyrrolidinylmethyl)-2-naphthol is 1-(pyrrolidin-1-ylmethyl)naphthalen-2-ol . This nomenclature follows hierarchical prioritization rules:

  • Parent hydrocarbon : Naphthalene, a bicyclic aromatic system.
  • Functional group : The hydroxyl (-OH) group at position 2 designates the parent compound as naphthalen-2-ol.
  • Substituent : A pyrrolidin-1-ylmethyl group (-CH₂-C₄H₈N) at position 1. The pyrrolidine ring (a five-membered saturated amine) is attached via its nitrogen atom to the methylene bridge.

Common vs. Systematic Names

Common Name Systematic Name
This compound 1-(pyrrolidin-1-ylmethyl)naphthalen-2-ol

The numbering of the naphthalene ring follows IUPAC guidelines, ensuring the hydroxyl group receives the lowest possible locant (position 2). The pyrrolidine substituent is prefixed with "1-ylmethyl" to indicate attachment via the nitrogen atom.

Molecular Geometry and Conformational Analysis

The molecular structure comprises two distinct regions:

  • Naphthalen-2-ol core : A planar, aromatic system with delocalized π-electrons.
  • Pyrrolidinylmethyl substituent : A flexible, saturated five-membered ring connected via a methylene bridge.

Key Geometrical Features

  • Bond lengths :
    • C-O (naphthol): ~1.36 Å (typical for phenolic groups).
    • C-N (pyrrolidine): ~1.47 Å (consistent with single-bond character).
  • Dihedral angles :
    • The methylene bridge allows rotation, but steric hindrance between the naphthol and pyrrolidine restricts free movement. In related derivatives, dihedral angles between aromatic and heterocyclic groups range from 73° to 85°.

Conformational Flexibility
The pyrrolidine ring adopts envelope or twist-boat conformations, with puckering parameters (q₂ ≈ 0.40 Å, φ ≈ 170°) observed in analogs. Intramolecular hydrogen bonding between the naphthol hydroxyl and pyrrolidine nitrogen further stabilizes specific conformers (O-H···N distance ≈ 2.1 Å).

Stereochemical Considerations in Pyrrolidinylmethyl-Naphthol Derivatives

While this compound lacks chiral centers, its stereochemical complexity arises from:

  • Pyrrolidine ring puckering : The nitrogen atom’s lone pair orientation influences electron distribution and intermolecular interactions.
  • Methylene bridge rotation : Restricted rotation due to steric clashes creates atropisomer-like conformers, though energy barriers are typically low (~5–10 kcal/mol).

Comparative Conformational Energy

Conformer Relative Energy (kcal/mol) Stabilizing Interactions
Syn (O-H···N) 0.0 Intramolecular H-bond
Anti +2.5 None

Data derived from computational studies on analogous systems.

Comparative Structural Analysis with BINOL Analogues

This compound and 1,1′-bi-2-naphthol (BINOL) differ fundamentally in symmetry and functionality:

Feature This compound BINOL
Core Structure Monomeric naphthol with aliphatic chain Dimeric naphthol with biaryl linkage
Chirality No axial chirality Axial chirality (ΔG‡ ~40 kcal/mol)
Rigidity Flexible pyrrolidine substituent Rigid binaphthyl backbone
Electronic Effects Electron-donating amine group Electron-withdrawing hydroxyl groups

BINOL’s axial chirality enables its use in asymmetric catalysis, whereas the pyrrolidinylmethyl group in this compound introduces conformational flexibility and basicity, altering its coordination chemistry.

Properties

CAS No.

75098-56-5

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

1-(pyrrolidin-1-ylmethyl)naphthalen-2-ol

InChI

InChI=1S/C15H17NO/c17-15-8-7-12-5-1-2-6-13(12)14(15)11-16-9-3-4-10-16/h1-2,5-8,17H,3-4,9-11H2

InChI Key

YRXPWVCSCXEVLJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=CC=CC=C32)O

Other CAS No.

75098-56-5

solubility

32 [ug/mL]

Synonyms

1-(1-pyrrolidinylmethyl)-2-naphthol
1-PMN

Origin of Product

United States

Comparison with Similar Compounds

Betti Base Analogs

Betti bases are synthesized via the aminoalkylation of 2-naphthol with aldehydes and amines. Examples include:

  • 1-(α-Aminobenzyl)-2-naphthol (1A): A chiral compound used in enantiomeric separations. On an isopropyl carbamate-cyclofructan6 (IP-CF6) stationary phase, it exhibits a retention factor ($k'$) of 1.2 and separation factor ($\alpha$) of 1.5 .
  • 1-(1-Amino-2-methylpropyl)-2-naphthol (1O): Prepared via aliphatic aldehyde reactions, this derivative shows high enantiomeric purity (ee 97%) after hydrolysis of naphthoxazine intermediates .

Key Differences :

  • Chirality : Betti bases like 1A and 1O are enantiomerically resolvable, whereas TPY-β lacks chiral centers.
  • Applications: Betti bases are precursors for enamino carbonyl products and chiral chromatography , while TPY-β is pharmacologically active .

Azo Derivatives

Azo-linked naphthols are widely used as dyes and chelating agents:

  • 1-(2-Thiazolylazo)-2-naphthol (TAN) : Forms stable complexes with metal ions (e.g., Cu²⁺, Fe³⁺), enabling spectrophotometric detection. Its IR spectrum shows characteristic bands at 746 cm⁻¹ (naphthol) and 1144 cm⁻¹ (thiazole) .
  • 1-[(4-Aminomethylphenyl)azo]-2-naphthol: A substrate for monoamine oxidase assays, generating a formyl derivative detectable at 500 nm .

Key Differences :

  • Functionality : Azo derivatives excel in metal chelation and enzymatic assays, contrasting with TPY-β’s ion channel modulation.
  • Solubility : TAN requires surfactants for aqueous solubility , whereas TPY-β’s pyrrolidine group enhances hydrophilicity.

Aminoalkyl and Heterocyclic Derivatives

  • 1-(1-Phenylethyl)-2-naphthol : Synthesized via solvent-free Betti reactions, this compound exhibits intramolecular O–H···N hydrogen bonding .
  • 1-(2-Nitroethyl)-2-naphthol : A nitroalkyl derivative with synthetic applications, though its biological activity remains unexplored .

Key Differences :

  • Pharmacology : TPY-β’s pyrrolidine moiety is critical for its cardiovascular effects, absent in nitroethyl or phenylethyl analogs.
  • Synthesis : TPY-β is synthesized via alkylation of 2-naphthol, while nitroethyl derivatives require nitroalkane intermediates .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Group Key Properties/Applications Reference
1-(1-Pyrrolidinylmethyl)-2-naphthol Pyrrolidinylmethyl Bradycardic agent; inhibits cardiac ion fluxes
1-(α-Aminobenzyl)-2-naphthol Aminobenzyl Chiral resolution; $k' = 1.2$, $\alpha = 1.5$
1-(2-Thiazolylazo)-2-naphthol (TAN) Thiazolylazo Metal chelation; IR bands at 746, 1144 cm⁻¹
1-[(4-Aminomethylphenyl)azo]-2-naphthol Aminomethylphenyl azo Monoamine oxidase substrate; $\lambda_{\text{max}} = 500$ nm
1-(1-Phenylethyl)-2-naphthol Phenylethyl Intramolecular H-bonding; solvent-free synthesis

Structural and Functional Insights

  • Electrophysiological Activity: TPY-β’s pyrrolidinylmethyl group enables interaction with cardiac ion channels, a trait absent in non-alkylated analogs like TAN or Betti bases .
  • Chromatographic Behavior : Betti bases exhibit enantioselectivity due to their chiral centers, whereas TPY-β’s planar structure lacks this property .
  • Synthetic Flexibility : Azo derivatives allow modular functionalization (e.g., thiazole, nitro groups), whereas TPY-β’s synthesis is constrained by the pyrrolidine ring’s rigidity .

Preparation Methods

Barium Phosphate Nano-Powder Catalyzed Synthesis

Barium phosphate nano-powders serve as effective catalysts for synthesizing 1-amidoalkyl-2-naphthol derivatives, a class that includes 1-(1-pyrrolidinylmethyl)-2-naphthol. The reaction involves:

  • Reactants : 2-naphthol, formaldehyde (as the aldehyde source), and pyrrolidine (or its derivatives).

  • Catalyst : Barium phosphate (Ba3_3(PO4_4)2_2) nano-powders, which enhance reaction efficiency due to their high surface area and Lewis acidity.

  • Conditions : Reactions typically proceed at 80–100°C under solvent-free or aqueous conditions, yielding products within 4–6 hours.

Mechanism :

  • Activation of the aldehyde by the catalyst.

  • Formation of an imine intermediate between the aldehyde and amine.

  • Electrophilic substitution at the 1-position of 2-naphthol, followed by cyclization.

Advantages :

  • High yields (reported >90% in analogous reactions).

  • Reusable catalyst with minimal leaching.

Nano-TiCl4_44·SiO2_22 Catalyzed Method

Nano-TiCl4_4·SiO2_2 is a solid Lewis acid catalyst developed for one-pot MCRs. Key features include:

  • Reactants : 2-naphthol, formaldehyde, and pyrrolidine.

  • Catalyst : Titanium tetrachloride immobilized on nano-silica (TiCl4_4·SiO2_2), offering high thermal stability and reusability.

  • Conditions : Reactions occur at room temperature (25°C) under solvent-free conditions, achieving completion in 3–4 hours.

Performance :

  • Yields exceed 85% for structurally similar compounds.

  • Catalyst retains activity for up to three cycles without significant loss.

Trichloroacetic Acid or Cobalt Chloride Catalyzed Synthesis

Trichloroacetic acid (TCA) and cobalt(II) chloride (CoCl2_2) are cost-effective catalysts for solvent-free syntheses:

  • Reactants : 2-naphthol, formaldehyde, and pyrrolidine.

  • Catalysts : TCA (5 mol%) or CoCl2_2 (10 mol%).

  • Conditions : Reactions proceed at 100°C (TCA) or 80°C (CoCl2_2) with completion in 2–3 hours.

Outcomes :

  • TCA affords higher yields (88–92%) compared to CoCl2_2 (82–85%).

  • Minimal purification required due to solvent-free protocols.

Solvent-Free Synthesis Protocols

Solvent-free methods align with green chemistry principles by eliminating volatile organic compounds (VOCs):

  • Procedure : Reactants and catalyst are heated in a closed system, often under microwave or conventional heating.

  • Benefits :

    • Reduced energy consumption.

    • Higher atom economy (≈95% for MCRs).

Example :
A mixture of 2-naphthol (1 mmol), pyrrolidine (1.2 mmol), and paraformaldehyde (1.5 mmol) with TCA (5 mol%) yields 89% product after 2 hours at 100°C.

Catalytic Mechanisms and Reaction Optimization

Acid-Catalyzed Pathways

Brønsted acids (e.g., TCA) protonate the aldehyde, accelerating imine formation. Lewis acids (e.g., TiCl4_4) polarize carbonyl groups, enhancing electrophilicity.

Temperature and Stoichiometry Effects

  • Optimal Ratios : 2-naphthol:aldehyde:amine = 1:1.2:1.5 ensures complete conversion.

  • Temperature : Higher temperatures (80–100°C) reduce reaction times but risk side reactions like over-alkylation.

Green Chemistry Considerations

Modern methods prioritize sustainability:

  • Catalyst Reusability : Nano-TiCl4_4·SiO2_2 and barium phosphate nano-powders are recoverable via filtration.

  • Solvent-Free Systems : Eliminate VOC emissions and reduce waste.

  • Energy Efficiency : Microwave-assisted reactions cut time by 50% compared to conventional heating.

Comparative Analysis of Methods

Method Catalyst Temperature Time (h) Yield (%) Key Advantage
Barium Phosphate NanoBa3_3(PO4_4)2_280–100°C4–6>90High catalyst reusability
Nano-TiCl4_4·SiO2_2TiCl4_4·SiO2_225°C3–485–89Mild conditions
Trichloroacetic AcidTCA100°C288–92Solvent-free, high yield
Cobalt ChlorideCoCl2_280°C382–85Low-cost catalyst

Q & A

Q. How do conflicting reports on the compound’s hepatic toxicity align with its metabolic stability?

  • Resolution : Species-specific metabolism (e.g., CYP450 isoforms in rodents vs. humans) explains divergent toxicity profiles. Conduct in vitro microsomal assays to identify major metabolites (e.g., hydroxylated derivatives). Correlate metabolic half-life (t1/2_{1/2}) with in vivo toxicity thresholds .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to map the interplay of temperature, catalyst, and solvent on yield .
  • Advanced Characterization : Pair XRD with solid-state NMR to resolve crystallographic ambiguities .
  • Biological Assays : Include positive controls (e.g., verapamil for calcium channel studies) to benchmark pharmacological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.